
Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates It is characterized by the presence of a chloro and hydroxy group on the phenyl ring, and an ethyl ester group attached to the acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(2-chloro-4-hydroxyphenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-chloro-4-hydroxybenzaldehyde or 2-chloro-4-hydroxybenzoic acid.
Reduction: Formation of Ethyl (E)-3-(4-hydroxyphenyl)acrylate.
Substitution: Formation of Ethyl (E)-3-(2-amino-4-hydroxyphenyl)acrylate or Ethyl (E)-3-(2-thio-4-hydroxyphenyl)acrylate.
Applications De Recherche Scientifique
Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate can be compared with other phenylacrylates such as:
Ethyl (E)-3-(4-hydroxyphenyl)acrylate: Lacks the chloro group, which may affect its reactivity and biological activity.
Ethyl (E)-3-(2-chloro-4-methoxyphenyl)acrylate: Contains a methoxy group instead of a hydroxy group, which can influence its chemical properties and interactions.
Ethyl (E)-3-(2-bromo-4-hydroxyphenyl)acrylate: The bromo group can lead to different reactivity patterns compared to the chloro group.
These comparisons highlight the unique features of this compound, such as its specific reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C11H11ClO3 |
|---|---|
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
ethyl (E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7,13H,2H2,1H3/b6-4+ |
Clé InChI |
VICBULJMZDPKHH-GQCTYLIASA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=C(C=C(C=C1)O)Cl |
SMILES canonique |
CCOC(=O)C=CC1=C(C=C(C=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


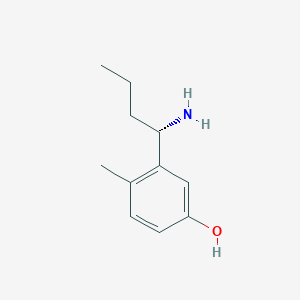
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)
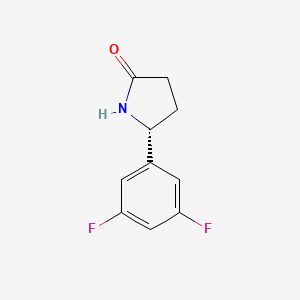

![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)

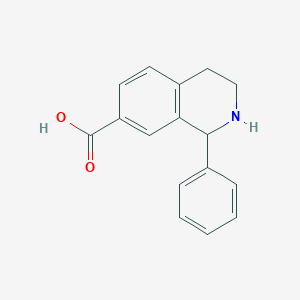
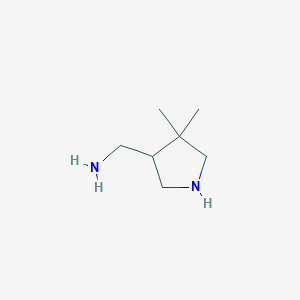
![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)
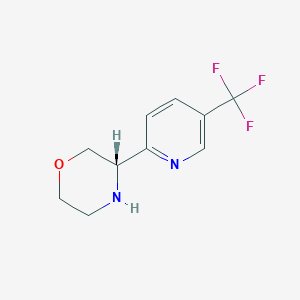
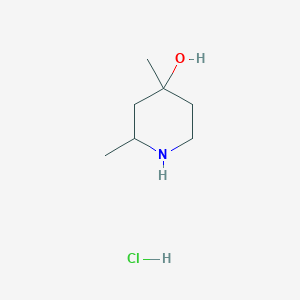
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)
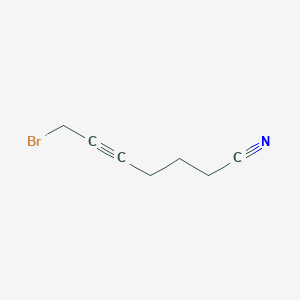
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)
